molecular formula C19H20N2O B5496692 4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE

4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE

Cat. No.: B5496692
M. Wt: 292.4 g/mol
InChI Key: AGGZNHZDPVJPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[1,2-a]quinazolin-5(1H)-one core, followed by the introduction of the benzyl and methyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a bicyclic system featuring a pyrrole ring (a five-membered ring with one nitrogen atom) fused to a quinazolinone (a bicyclic compound consisting of two fused six-membered rings, one of which is a benzene ring and the other a pyrimidine ring). The benzyl group would be attached to the 4-position of the pyrrole ring, and the methyl group would be attached to the 3a-position .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the pyrrolo[1,2-a]quinazolin-5(1H)-one core, as well as the benzyl and methyl substituents. The pyrrole ring is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions. The quinazolinone moiety could potentially undergo a variety of reactions, including those typical of carbonyl compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall distribution of charge within the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodologies : This compound has been synthesized through various methodologies, highlighting its chemical versatility. For instance, Yamato and Takeuchi (1982) demonstrated its synthesis by reacting anthranilamides with levulinic acids, resulting in different structural forms of the compound (Yamato & Takeuchi, 1982). Additionally, Wang, Dou, and Shi (2010) developed an efficient, convenient one-pot synthesis method using tin(II) chloride, showcasing the compound's utility in drug discovery efforts (Wang, Dou, & Shi, 2010).

Pharmacological Applications

  • Antihypertensive Activity : Alagarsamy and Pathak (2007) synthesized a series of related compounds and evaluated their antihypertensive activity, finding significant results in spontaneously hypertensive rats (Alagarsamy & Pathak, 2007).
  • Antihistaminic Agents : In a related study, Alagarsamy, Solomon, and Murugan (2007) synthesized novel derivatives and tested them for H1-antihistaminic activity, finding potent effects against histamine-induced bronchospasm in guinea pigs (Alagarsamy, Solomon, & Murugan, 2007).
  • Potential in Cancer Research : Lan et al. (2020) explored the synthesis of related compounds as acetylcholine esterase inhibitors and found them to exhibit significant cytotoxicity against various human cancer cell lines, suggesting potential applications in cancer research (Lan et al., 2020).

Biochemical and Biomedical Research

  • Antiviral Activities : Selvam et al. (2007) conducted a study on novel 3-sulphonamido-quinazolin-4(3H)-One derivatives, evaluating their antiviral activities against various respiratory and biodefense viruses, including influenza and dengue, showcasing its potential in antiviral research (Selvam et al., 2007).

Properties

IUPAC Name

4-benzyl-3a-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-19-12-7-13-20(19)17-11-6-5-10-16(17)18(22)21(19)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGZNHZDPVJPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE
Reactant of Route 2
Reactant of Route 2
4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE
Reactant of Route 3
4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE
Reactant of Route 4
Reactant of Route 4
4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE
Reactant of Route 5
4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE
Reactant of Route 6
4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE

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